molecular formula C11H9F3O3 B1362258 Ethyl Oxo-(4-trifluoromethylphenyl)acetate CAS No. 73790-06-4

Ethyl Oxo-(4-trifluoromethylphenyl)acetate

Cat. No. B1362258
CAS RN: 73790-06-4
M. Wt: 246.18 g/mol
InChI Key: GWZHQTZYBBUMHI-UHFFFAOYSA-N
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Description

Ethyl Oxo-(4-trifluoromethylphenyl)acetate is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.18 g/mol . The IUPAC name for this compound is ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate .


Molecular Structure Analysis

The molecular structure of Ethyl Oxo-(4-trifluoromethylphenyl)acetate can be represented by the SMILES string CCOC(=O)C(=O)c1ccc(cc1)C(F)(F)F . The InChI representation is InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)11(12,13)14/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl Oxo-(4-trifluoromethylphenyl)acetate has a molecular weight of 246.18 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has four rotatable bonds .

Scientific Research Applications

Green Chemistry in Pharmaceutical Research

Ethyl (4-phenylphenyl)acetate, a compound related to Ethyl Oxo-(4-trifluoromethylphenyl)acetate, is used in green Suzuki coupling reactions. These reactions are notable for their use in pharmaceutical research, particularly in the development of anti-arthritic drugs. For instance, it's a precursor to felbinac, a nonsteroidal anti-inflammatory drug. This application exemplifies the use of ethyl oxo compounds in synthesizing biologically active molecules with potential therapeutic benefits (Costa et al., 2012).

Marine Fungal Compounds

In the realm of natural products, compounds similar to Ethyl Oxo-(4-trifluoromethylphenyl)acetate have been isolated from marine fungi, like Penicillium sp. These substances showcase a diverse range of structural and chemical properties, contributing to our understanding of marine biochemistry and the potential for discovering novel bioactive compounds (Wu et al., 2010).

Synthetic Chemistry and Drug Development

Ethyl Oxo-(4-trifluoromethylphenyl)acetate-related compounds are used in the synthesis of α-ketoamide derivatives, which are important in medicinal chemistry. For example, they're involved in the synthesis of novel series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino] benzoyl amino acid ester derivatives, showcasing the relevance of these compounds in drug development and the exploration of new pharmaceuticals (El‐Faham et al., 2013).

Analytical Chemistry Applications

In analytical chemistry, related ethyl oxo compounds have been used in the impurity profiling of drug substances, such as glycoprotein IIb/IIIa antagonists. Techniques like liquid chromatography-mass spectrometry leverage these compounds to analyze the purity and safety of pharmaceuticals, which is crucial in drug development and quality control (Thomasberger et al., 1999).

Agriculture and Herbicide Research

Compounds derived from Ethyl Oxo-(4-trifluoromethylphenyl)acetatehave shown significant utility in agricultural research, particularly in the development of herbicides. A study demonstrated the synthesis and herbicidal activities of novel pyridazine derivatives starting from ethyl 2-(3-trifluoromethylphenyl)acetate. These derivatives exhibited promising herbicidal activities, highlighting the potential of such compounds in addressing agricultural needs (Xu et al., 2008).

Spectroscopic and Molecular Analysis

Ethyl Oxo-(4-trifluoromethylphenyl)acetate-related compounds have been studied using various spectroscopic techniques. For example, the molecular structure, electron density distribution, and potential inhibitory activity against enzymes have been explored through FT-IR, FT-Raman, NMR, and molecular docking studies. This research contributes to our understanding of the chemical and physical properties of these compounds (El-Azab et al., 2016).

Enzymatic Studies and Chiral Building Blocks

The use of microbial enzymes for the reduction of ethyl oxo compounds, like ethyl 2-oxo-4-phenylbutyrate, has been explored for producing optically active intermediates. These intermediates are crucial in synthesizing angiotensin-converting enzyme (ACE) inhibitors, highlighting the importance of ethyl oxo compounds in pharmaceutical synthesis (Li et al., 2010).

properties

IUPAC Name

ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)11(12,13)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZHQTZYBBUMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379023
Record name Ethyl oxo[4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Oxo-(4-trifluoromethylphenyl)acetate

CAS RN

73790-06-4
Record name Ethyl α-oxo-4-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73790-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl oxo[4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73790-06-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Alcaide, FMF Santos, VF Pais… - The Journal of …, 2017 - ACS Publications
A series of boronic acid derived salicylidenehydrazone (BASHY) complexes was prepared and photophysically characterized. The dye platform can be modified by (a) electronic tuning …
Number of citations: 31 pubs.acs.org

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